2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide
Description
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide is a piperazine-based acetamide derivative featuring a 2-fluorophenyl group attached to the piperazine ring and a 3-nitrophenyl moiety linked via an acetamide bridge. This structure combines electron-withdrawing (nitro) and halogen (fluorine) substituents, which are critical for modulating electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3/c19-16-6-1-2-7-17(16)22-10-8-21(9-11-22)13-18(24)20-14-4-3-5-15(12-14)23(25)26/h1-7,12H,8-11,13H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXWIUKBVNWHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide typically involves the reaction of 2-fluorophenylpiperazine with 3-nitrophenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: 2-[4-(2-aminophenyl)piperazino]-N-(3-nitrophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- Piperazine Substituents: The 2-fluorophenyl group in the target compound (vs. 4-fluorophenyl in or 3-chlorophenyl in ) alters steric and electronic interactions. Fluorine at the ortho position may hinder rotational freedom compared to para-substituted analogs .
Acetamide Substituents :
- The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which could enhance binding to receptors requiring electron-deficient aromatic rings. This contrasts with 4-fluorophenyl (electron-withdrawing but less polar) in or 2-methoxy-5-nitrophenyl (electron-donating methoxy) in .
- Bromine in increases molecular weight and polarizability but may reduce metabolic stability compared to nitro groups.
Physicochemical Properties
- Molecular Weight: The target compound (~363 g/mol) falls within the acceptable range for CNS drugs (typically <500 g/mol).
- Lipophilicity :
Biological Activity
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide is a compound with the molecular formula C18H19FN4O3. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity is crucial for its application in drug development.
- Molecular Weight : 336.37 g/mol
- IUPAC Name : this compound
- CAS Number : 329059-07-6
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may influence signal transduction pathways and gene expression, although the exact mechanisms remain under investigation.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. For instance, in vitro studies demonstrated its efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells. The compound showed an IC50 value comparable to established chemotherapeutics like doxorubicin, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer potential, this compound has been investigated for antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that the presence of the nitro group significantly enhances its antimicrobial efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on HCT-15 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of Bcl-2 proteins, which are known to inhibit apoptosis.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound against various pathogens. The results highlighted its potential as a lead compound for developing new antibiotics, especially in combating resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
